N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide
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Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Synthesis Analysis
Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The carbon at 2nd position is the most active site from synthetic and medicinal point of view. As per the structure activity relationship, changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .Chemical Reactions Analysis
Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .Physical And Chemical Properties Analysis
Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Scientific Research Applications
Antibacterial Agents
The benzothiazole moiety in Oprea1_776935 has been associated with significant antibacterial properties. Research indicates that derivatives of this compound exhibit promising activity against Staphylococcus aureus , with some showing bactericidal activity after 24-hour exposure . This suggests potential for Oprea1_776935 to be developed into new antibacterial drugs, particularly against drug-resistant strains.
Anti-Tubercular Compounds
Benzothiazole derivatives have shown efficacy as anti-tubercular agents. The structure of Oprea1_776935 allows for the synthesis of new molecules with potent activity against Mycobacterium tuberculosis . This is crucial given the rising resistance to existing tuberculosis treatments.
Antimicrobial and Antiparasitic Agents
Compounds similar to Oprea1_776935 have been reported to possess antimicrobial and antiparasitic activities. They have been evaluated against organisms like Escherichia coli and Candida albicans , which are common pathogens responsible for various infections . This broad-spectrum activity highlights the compound’s potential in developing new antimicrobial therapies.
DNA GyraseB Inhibitors
Oprea1_776935 derivatives have been studied for their role as DNA gyraseB inhibitors, which is an essential enzyme for bacterial DNA replication. Inhibiting this enzyme can lead to effective antibacterial drugs, and the benzothiazole derivatives have been evaluated for such activity .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis , suggesting that they may target enzymes or proteins essential for the survival of this bacterium .
Mode of Action
tuberculosis . The specific interactions and resulting changes caused by Oprea1_776935 remain to be elucidated.
Biochemical Pathways
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and distributed throughout the body, metabolized primarily through sulphation, and likely excreted via the biliary route .
Result of Action
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis. This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-18-12-6-3-9-15(18)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-7-13-19(17)26-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREYZTVRHFDRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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